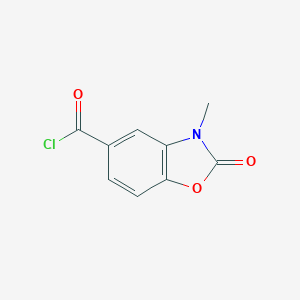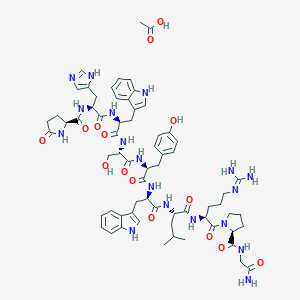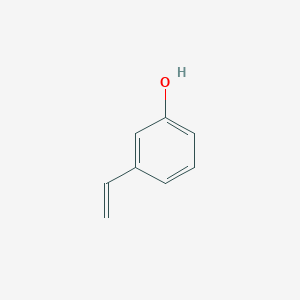
3-Vinylphenol
Vue d'ensemble
Description
3-Vinylphenol is a vinylphenolic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a vinyl group attached to a phenol moiety, which allows for various chemical transformations. The studies involving 3-vinylphenol derivatives demonstrate its utility in synthesizing complex molecular structures such as benzoxepines, methanochromans, benzofurans, benzomorpholines, and polyvinylphenol-based polymers .
Synthesis Analysis
The synthesis of compounds derived from 3-vinylphenol involves various catalytic and coupling reactions. For instance, benzoxepines can be assembled through a rhodium(III)-catalyzed C-H functionalization of o-vinylphenols, which is a practical and atom-economical method . Similarly, the synthesis of 3,4-dihydro-2H-2,4-methanochromans is achieved by a Lewis acid-catalyzed cycloaddition of propargylic alkynols with 2-vinylphenol . A metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans, highlighting the potential for green chemistry approaches . Additionally, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts from 4-vinylphenols has been reported, utilizing molecular oxygen as the terminal oxidant .
Molecular Structure Analysis
The molecular structure of 3-vinylphenol derivatives is characterized by the presence of the vinyl group, which can participate in various chemical reactions, leading to the formation of complex cyclic structures. For example, the vinyl group in o-vinylphenols is crucial for the C-H functionalization that leads to benzoxepine skeletons . The molecular structure of these derivatives is often confirmed using spectroscopic methods such as NMR, as demonstrated in the characterization of a new vinylpyranoanthocyanin-catechin pigment .
Chemical Reactions Analysis
3-Vinylphenol derivatives undergo a range of chemical reactions, including cycloadditions, coupling reactions, and polymerizations. The cycloaddition reactions are notable for their high efficiency and atom economy, producing valuable bridged-ring products . The coupling reactions are facilitated by catalysts such as Bu4NI and oxidants like t-BuOOH, leading to the formation of benzofurans . Furthermore, controlled radical polymerization has been employed to synthesize bio-based poly(vinylguaiacol) and poly(vinylcatechol) from vinylphenolic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-vinylphenol derivatives are influenced by the functional groups present in the molecule. For instance, the introduction of vinyl groups into biobased polyphenols results in multifunctional aromatic polymers that can be used as building blocks for polymer synthesis . The solvent- and halogen-free modification of these polyphenols demonstrates the potential for environmentally friendly approaches in material science. Additionally, the synthesis of high-molecular-weight poly(4-vinylphenol) and its copolymers showcases the stability and versatility of these materials, which maintain their molecular weight during group conversion processes .
Applications De Recherche Scientifique
Application 1: Synthesis of Pharmaceutical Drugs
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 3-Vinylphenol is used as a key intermediate in the synthesis of various pharmaceutical drugs, such as norfenefrine, rac-phenylephrine, etilefrine, and fenoprofene . These drugs are synthesized from cardanol, which is derived from cashew nut shell liquid .
- Methods of Application or Experimental Procedures : The synthesis of these drugs involves several steps :
- Cardanol is converted into 3-Vinylphenol through a process of ethenolysis to 3-non-8-enylphenol, followed by isomerising ethenolysis .
- The metathesis reaction is performed using DCM or the greener solvent, 2-methyl tetrahydrofuran .
- Hydroxyamination of 3-Vinylphenol with an iron porphyrin catalyst yields norfenefrine in over 70% yield .
- Methylation and ethylation of norfenefrine yield rac-phenylephrine and etilefrine, respectively .
- A sequence of C–O coupling, isomerising metathesis, and selective methoxycarbonylation yields fenoprofene .
- Results or Outcomes : The synthesis process shows significant environmental advantages in terms of precursors, yields, number of steps, conditions, and the use of catalysts . The Atom Economy of the processes is generally similar or significantly superior to those of the literature processes .
Application 2: Synthesis of Bio-Based Polymers
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : 3-Vinylphenol is used in the synthesis of bio-based polymers . These polymers are synthesized from naturally occurring cinnamic acids such as o-, m-, and p-coumaric; caffeic; ferulic; and sinapinic acids .
- Methods of Application or Experimental Procedures : The synthesis involves several steps :
- Various naturally occurring cinnamic acids are decarboxylated to produce a series of bio-based vinylphenols .
- The phenolic moieties are protected with trialkylsilyl groups .
- Reversible addition–fragmentation chain-transfer polymerization is performed with cumyl dithiobenzoate to afford various bio-based hydroxyl-protected polystyrenes .
- The silyl groups are deprotected under mild conditions to result in a series of well-defined functionalized polystyrenes .
- Results or Outcomes : The obtained functionalized polystyrenes show unique thermal properties depending on the substituents . Those with phenol and catechol groups serve as reducing agents for silver ions .
Application 3: Synthesis of Bioactive Molecules
- Specific Scientific Field : Biotechnology
- Summary of the Application : 3-Vinylphenol is used in the synthesis of bioactive molecules with antioxidant, anti-inflammatory, and antimicrobial activities . These molecules have potential applications in food, cosmetic, or pharmaceutical industries .
- Methods of Application or Experimental Procedures : The synthesis involves several steps :
- Results or Outcomes : The bioconversion processes have been developed to synthesize 4-vinylguaiacol and 4-vinylphenol by microbial decarboxylation of ferulic and p-coumaric acids .
Application 4: Synthesis of Flavors
- Specific Scientific Field : Food Science
- Summary of the Application : 3-Vinylphenol is used in the synthesis of flavors such as vanillin, 4-ethylguaiacol, and 4-ethylphenol . These flavors have potential applications in the food industry .
- Methods of Application or Experimental Procedures : The synthesis involves microbial/enzymatic bioconversion of 4-vinylguaiacol and 4-vinylphenol .
- Results or Outcomes : The bioconversion processes have been developed to synthesize flavors from 4-vinylguaiacol and 4-vinylphenol .
Application 5: Polymer Synthesis
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : 3-Vinylphenol is used in laccase-mediated polymer synthesis . These polymers have potential applications in various industries .
- Methods of Application or Experimental Procedures : The synthesis involves laccase-mediated polymer synthesis from canolol, 4-vinylguaiacol, and 4-vinylphenol .
- Results or Outcomes : The obtained polymers show unique properties depending on the substituents .
Safety And Hazards
Orientations Futures
There are ongoing studies on the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids . These studies aim to explore the potential applications of these compounds in various industries, including food, cosmetic, pharmaceutical, and the production of new sustainable polymers and biobased substitutes for fine chemicals .
Propriétés
IUPAC Name |
3-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
| Record name | Phenol, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylphenol | |
CAS RN |
620-18-8 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



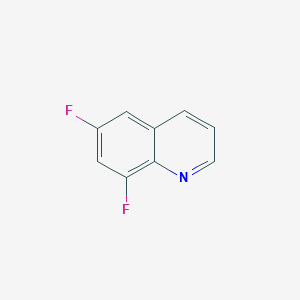
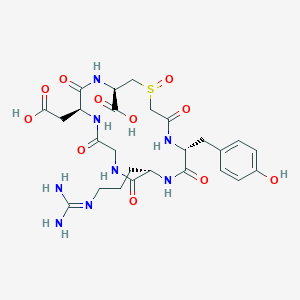
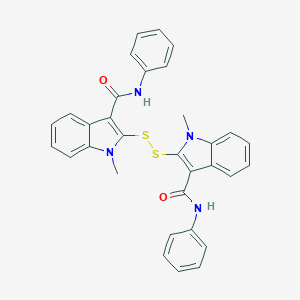
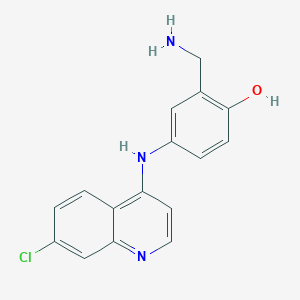
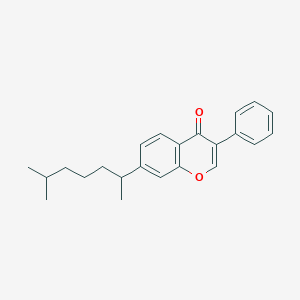
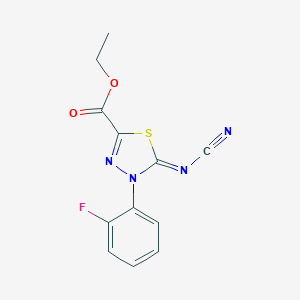
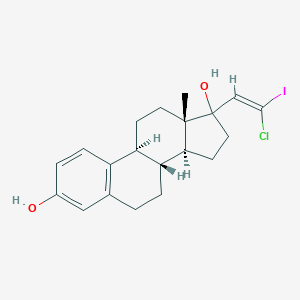
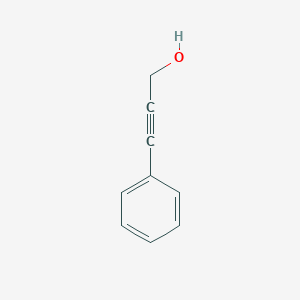
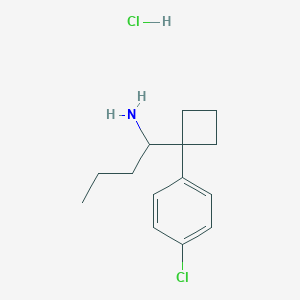

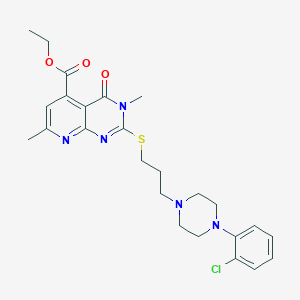
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
